MSC-1186

Description

Properties

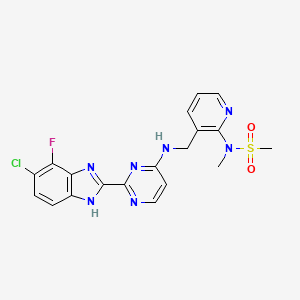

Molecular Formula |

C19H17ClFN7O2S |

|---|---|

Molecular Weight |

461.9 g/mol |

IUPAC Name |

N-[3-[[[2-(5-chloro-4-fluoro-1H-benzimidazol-2-yl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C19H17ClFN7O2S/c1-28(31(2,29)30)19-11(4-3-8-23-19)10-24-14-7-9-22-17(26-14)18-25-13-6-5-12(20)15(21)16(13)27-18/h3-9H,10H2,1-2H3,(H,25,27)(H,22,24,26) |

InChI Key |

WBFJDKLBAAHKIL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2)C3=NC4=C(N3)C=CC(=C4F)Cl)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

MSC-1186: A Technical Guide to a Selective Pan-SRPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC-1186 is a potent and highly selective, ATP-competitive, reversible pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs).[1][2][3] Developed through a structure-guided medicinal chemistry effort, it emerged from a fragment screening campaign originally targeting focal adhesion kinase (FAK).[2][4] This compound has demonstrated nanomolar potency against SRPK1, SRPK2, and SRPK3, along with excellent kinome-wide selectivity, making it a valuable chemical probe for studying SRPK biology and a promising starting point for therapeutic development.[2][4]

Serine/arginine-rich protein kinases (SRPKs) are a family of enzymes that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine (SR)-rich splicing factors.[5] Dysregulation of SRPK activity has been implicated in various diseases, including cancer and viral infections, making them attractive targets for therapeutic intervention. This compound's ability to potently and selectively inhibit all three SRPK isoforms provides a powerful tool to investigate the downstream consequences of pan-SRPK inhibition.

This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different assays and SRPK isoforms.

Table 1: In Vitro Biochemical Activity of this compound

| Target | IC₅₀ (nM) | Kd (nM) |

| SRPK1 | 2.7 | - |

| SRPK2 | 81 | 145 |

| SRPK3 | 0.6 | - |

IC₅₀ values were determined by Reaction Biology using a radiometric kinase assay. Kd for SRPK2 was determined by Isothermal Titration Calorimetry (ITC).

Table 2: Cellular Target Engagement and Activity of this compound

| Assay Format | Target | IC₅₀ / EC₅₀ (nM) | Cell Line |

| NanoBRET (Intact Cells) | SRPK1 | 98 | HEK293T |

| SRPK3 | 40 | HEK293T | |

| NanoBRET (Lysed Cells) | SRPK1 | 44 | HEK293T |

| SRPK2 | 149 | HEK293T | |

| SRPK3 | 40 | HEK293T |

Cellular IC₅₀/EC₅₀ values were determined using the NanoBRET™ Target Engagement Assay.

Mechanism of Action and Signaling Pathway

SRPKs are key regulators of the spliceosome, a dynamic molecular machine responsible for removing introns from pre-mRNA. The activity of SRPKs is integrated with cellular signaling pathways, such as the EGF/Akt pathway, to control alternative splicing in response to extracellular stimuli.

Caption: SRPK Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Biochemical Kinase Inhibition Assay (Reaction Biology)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Principle: A radiometric assay using ³³P-labeled ATP to measure the phosphorylation of a substrate by the target kinase. The amount of incorporated radiolabel is proportional to the kinase activity.

-

Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

-

Substrate and Cofactors: Add the substrate (e.g., Myelin Basic Protein - MBP for SRPK1) and cofactors to the reaction buffer.

-

Kinase Addition: Add the purified human SRPK enzyme (SRPK1, SRPK2, or SRPK3) to the substrate solution.

-

Compound Incubation: Introduce this compound at various concentrations to the reaction mixture.

-

Initiation: Start the kinase reaction by adding ³³P-ATP.

-

Incubation: Incubate the reaction at a controlled temperature for a specified time.

-

Termination and Detection: Stop the reaction and quantify the amount of ³³P incorporated into the substrate using a filter-binding apparatus and scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Biochemical Kinase Inhibition Assay Workflow.

Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the extent to which a compound binds to its target protein within living cells.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the proximity of a fluorescently labeled tracer (which binds to the kinase active site) and the target kinase, which is fused to a NanoLuc® luciferase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

-

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Co-transfect the cells with plasmids encoding the NanoLuc®-SRPK fusion protein and a carrier DNA using a suitable transfection reagent (e.g., FuGene HD).

-

Allow protein expression for 18-20 hours.

-

-

Assay Preparation:

-

Harvest the transfected cells and resuspend them in Opti-MEM.

-

Dispense the cell suspension into a 384-well white assay plate.

-

-

Compound and Tracer Addition:

-

Add serially diluted this compound to the wells.

-

Add the NanoBRET™ Kinase Tracer to the wells.

-

-

Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium with the target protein.

-

Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

-

Measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer capable of filtered luminescence measurements.

-

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the IC₅₀ value by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.

-

Caption: NanoBRET™ Cellular Target Engagement Assay Workflow.

Kinome-wide Selectivity

This compound has demonstrated exceptional kinome-wide selectivity. In a broad panel of kinase assays, it showed minimal off-target activity, a critical feature for a chemical probe and a desirable characteristic for a therapeutic candidate. The high selectivity is attributed to non-conserved interactions with the uniquely structured hinge region of the SRPK family.[2]

While the full dataset from a comprehensive kinome scan is not publicly available, the primary literature reports high selectivity in an in vitro kinase panel from Reaction Biology at a concentration of 1 µM against 395 kinases.

In Vivo Studies

To date, there is no publicly available information on the in vivo efficacy or pharmacokinetic properties of this compound. Further studies are required to evaluate its potential as a therapeutic agent in animal models of diseases where SRPK activity is dysregulated.

Conclusion

This compound is a highly potent and selective pan-SRPK inhibitor that serves as an invaluable tool for dissecting the roles of SRPKs in cellular processes and disease. Its well-characterized in vitro and cellular activity, combined with its high selectivity, make it a superior chemical probe for studying the consequences of SRPK inhibition. While further in vivo studies are necessary to establish its therapeutic potential, this compound represents a significant advancement in the development of SRPK-targeted molecules. The detailed experimental protocols provided in this guide are intended to facilitate further research and application of this important compound.

References

- 1. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]

An In-depth Technical Guide to the Biological Functions of SRPK1, SRPK2, and SRPK3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Serine/Arginine-rich Protein Kinase (SRPK) family, comprising SRPK1, SRPK2, and SRPK3, represents a group of highly specific serine/threonine kinases that play pivotal roles in the regulation of cellular processes through the phosphorylation of Serine/Arginine-rich (SR) domain-containing proteins.[1] Initially identified for their critical function in orchestrating pre-mRNA splicing, emerging evidence has broadened our understanding of their involvement in a multitude of cellular activities, including signal transduction, cell cycle progression, and the pathogenesis of various diseases.[1][2] This technical guide provides a comprehensive overview of the core biological functions of SRPK1, SRPK2, and SRPK3, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they govern. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development seeking to understand and target this important kinase family.

Core Functions and Substrate Specificity

The primary and most well-characterized function of the SRPK family is the phosphorylation of SR proteins, a family of essential splicing factors.[3][4][5] This post-translational modification is crucial for the subcellular localization and activity of SR proteins, thereby regulating both constitutive and alternative splicing of pre-mRNA.[6][7] The substrate specificity of SRPKs is directed towards serine residues within RS (Arginine-Serine) dipeptides.[1]

SRPK1 is ubiquitously expressed and phosphorylates a broad range of SR proteins, including SRSF1 (also known as ASF/SF2) and SRSF2 (formerly SC35).[8] Beyond its role in splicing, SRPK1 is implicated in chromatin remodeling, cell cycle regulation, and viral replication.[9]

SRPK2 , while sharing significant homology with SRPK1, exhibits a more restricted tissue expression pattern, with high levels observed in the brain.[10][11] It phosphorylates substrates such as SRSF1, SRSF2, and Acinus.[12][13] Notably, SRPK2 has been shown to phosphorylate non-SR domain proteins, including the microtubule-associated protein Tau, implicating it in neurodegenerative diseases.[7][14][15]

SRPK3 , also known as muscle-specific serine kinase 1 (MSSK1), is predominantly expressed in skeletal and cardiac muscle.[3][16] Its primary role is in myogenesis, where it regulates the alternative splicing of transcripts crucial for muscle development.[16][17] Known substrates include SRSF1 and the lamin-B receptor (LBR).[3][5]

Quantitative Data Summary

Kinase Activity and Inhibition

| Kinase | Substrate | Km (nM) | Inhibitor | IC50 (nM) |

| SRPK1 | SRSF1 | 110[18] | SPHINX | 880[10] |

| SPHINX31 | 5.9[12][19][20] | |||

| SRPK2 | SRSF3 | Kd = 74.5 ± 23.3[21] | - | - |

| Akt1 | GST-LBRNt(62–92) | 465[22] | - | - |

SRPK1 Expression in Cancer

| Cancer Type | Observation | Reference |

| Ovarian Cancer | Overexpressed in 55% of tumor samples. | |

| Breast, Colonic, Pancreatic Carcinomas | Elevated levels detected in tumor tissues.[6] | [6] |

| Renal Cell Carcinoma (RCC) | Significantly upregulated in human RCC tissues and cell lines.[23] | [23] |

| Gastric Cancer | Upregulated in tumor tissues, correlated with tumor grade and poor prognosis.[24] | [24] |

| Various Epithelial Cancers | Elevated expression correlates with advanced disease stage and poor survival.[8][25] | [8][25] |

Signaling Pathways

SRPK family members are integral components of various signaling pathways, acting as crucial nodes that translate extracellular signals into post-transcriptional responses.

SRPK1 Signaling Pathways

SRPK1 is a downstream effector of several key oncogenic signaling pathways, including the PI3K/AKT, NF-κB, and TGF-β pathways.[8][25] Activation of the PI3K/AKT pathway leads to the phosphorylation and activation of SRPK1, which in turn promotes the phosphorylation of SR proteins, influencing the splicing of target genes involved in cell proliferation, survival, and angiogenesis, such as VEGF.[8][19][26]

mTORC1-SRPK2 Signaling Pathway

The mTORC1 signaling pathway, a central regulator of cell growth and metabolism, directly impacts SRPK2 activity.[12][20] mTORC1-activated S6K1 phosphorylates SRPK2, which promotes its nuclear translocation and the subsequent phosphorylation of SR proteins.[20][24] This cascade is crucial for the efficient splicing of pre-mRNAs encoding lipogenic enzymes, thereby linking nutrient sensing to the regulation of lipid metabolism.[12][20]

MEF2-SRPK3 Signaling in Myogenesis

In muscle cells, the transcription factor Myocyte Enhancer Factor 2 (MEF2) directly regulates the expression of SRPK3.[9][27] This regulatory axis is fundamental for normal muscle development and homeostasis.[27] SRPK3, in turn, controls the alternative splicing of key myogenic transcripts, ensuring the proper formation and function of muscle tissue.[17]

References

- 1. embopress.org [embopress.org]

- 2. Serine arginine protein kinase 1 (SRPK1): a moonlighting protein with theranostic ability in cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SRPK3 | Abcam [abcam.co.jp]

- 4. genecards.org [genecards.org]

- 5. The Development of Selective Chemical Probes for Serine Arginine Protein Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. graph - using graphviz to create tcp flow diagrams? - Stack Overflow [stackoverflow.com]

- 8. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous RNA Fluorescent In Situ Hybridization and Immunofluorescent Staining of Mouse Muscle Stem Cells on Fresh Frozen Skeletal Muscle Sections [bio-protocol.org]

- 11. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 12. researchgate.net [researchgate.net]

- 13. Relative quantification of mRNA transcript levels by qPCR [protocols.io]

- 14. Simultaneous RNA Fluorescent In Situ Hybridization and Immunofluorescent Staining of Mouse Muscle Stem Cells on Fresh Frozen Skeletal Muscle Sections [en.bio-protocol.org]

- 15. d-nb.info [d-nb.info]

- 16. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 17. Simultaneous RNA Fluorescent In Situ Hybridization and Immunofluorescent Staining of Mouse Muscle Stem Cells on Fresh Frozen Skeletal Muscle Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. platform.opentargets.org [platform.opentargets.org]

- 19. mdpi.com [mdpi.com]

- 20. Post-transcriptional regulation of de novo lipogenesis by mTORC1-S6K1-SRPK2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Centronuclear myopathy in mice lacking a novel muscle-specific protein kinase transcriptionally regulated by MEF2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SR Protein Phosphorylation in Cell Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Serine/Arginine-rich (SR) proteins are a highly conserved family of RNA-binding proteins that are indispensable for both constitutive and alternative pre-mRNA splicing. Their function, however, is not static; it is dynamically regulated by post-translational modifications, most notably the reversible phosphorylation of serine residues within their characteristic C-terminal Arginine/Serine-rich (RS) domain. This phosphorylation acts as a molecular switch, profoundly influencing their subcellular localization, their interactions with RNA and other proteins, and their ultimate impact on splice site selection. Crucially, the kinases that phosphorylate SR proteins are themselves endpoints of major cell signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. This direct linkage positions SR protein phosphorylation as a critical nexus between extracellular signaling and the regulation of gene expression at the level of alternative splicing. Dysregulation of this intricate network is a hallmark of numerous human diseases, including cancer and neurodegenerative disorders, making the involved kinases and SR proteins compelling targets for therapeutic intervention. This guide provides an in-depth examination of the core mechanisms, signaling pathways, and experimental methodologies central to understanding this vital cellular process.

Core Mechanisms of SR Protein Phosphorylation

SR proteins are characterized by one or two N-terminal RNA Recognition Motifs (RRMs) and a C-terminal RS domain. The phosphorylation state of the RS domain is the primary regulator of SR protein function. This process is governed by a dynamic interplay between two main families of protein kinases and protein phosphatases.

Key Kinase Families

Two major families of kinases are responsible for the majority of SR protein phosphorylation:

-

SR Protein Kinases (SRPKs): This family, including the well-studied SRPK1 and SRPK2, primarily phosphorylates SR proteins in the cytoplasm.[1][2] This initial phosphorylation is a critical prerequisite for the nuclear import of newly synthesized SR proteins.[3] SRPK1 phosphorylates the N-terminal portion of the RS domain (the RS1 region) on SRSF1, adding approximately 10-12 phosphate groups in a highly efficient and directional C-to-N terminal manner.[4][5][6]

-

Cdc2-like Kinases (CLKs): This family, comprising CLK1-4, are dual-specificity kinases that reside in the nucleus.[7][8] After an SR protein is imported into the nucleus, CLKs can further phosphorylate it, a process often referred to as hyperphosphorylation.[9][10] This hyperphosphorylation causes SR proteins to be released from nuclear storage sites (nuclear speckles) and recruited to sites of active transcription to participate in splicing.[10][11] CLKs exhibit broader substrate specificity than SRPKs, phosphorylating not only Arginine-Serine (Arg-Ser) dipeptides but also Serine-Proline (Ser-Pro) motifs.[2][12]

The Phosphorylation-Dephosphorylation Cycle

The function of SR proteins is dictated by a tightly regulated cycle of phosphorylation and dephosphorylation, which controls their location and activity.

-

Cytoplasmic Phosphorylation & Nuclear Import: Newly synthesized SR proteins in the cytoplasm are phosphorylated by SRPKs. This modification facilitates their interaction with the transportin-SR nuclear import receptor, leading to their translocation into the nucleus.[1][3]

-

Nuclear Hyperphosphorylation & Splicing Recruitment: Once in the nucleus, SR proteins are often stored in nuclear speckles. Further phosphorylation by CLKs leads to their release from these speckles and recruitment to nascent pre-mRNA transcripts.[10][11]

-

Dephosphorylation & Splicing Catalysis: Paradoxically, while phosphorylation is required for recruitment, dephosphorylation by protein phosphatases (like PP1) is necessary for the catalytic steps of splicing to proceed and for the spliceosome to mature.[10][12]

-

Nuclear Export & Re-import: Hypophosphorylated SR proteins can associate with spliced mRNA and be exported to the cytoplasm, where they can influence mRNA translation.[3][13] To participate in further rounds of splicing, they must be re-imported into the nucleus, a process that once again requires SRPK-mediated phosphorylation.

Figure 1: The SR Protein Phosphorylation Cycle. This diagram illustrates the dynamic cycle of phosphorylation and dephosphorylation that governs the subcellular localization and functional activity of SR proteins.

Integration with Cell Signaling Pathways

The activity of SRPKs and CLKs is regulated by upstream signaling cascades, providing a direct mechanism for extracellular cues to modulate alternative splicing programs. This integration allows cells to rapidly adapt their proteome in response to environmental changes.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Upon stimulation by growth factors like EGF, this pathway directly impacts SR protein phosphorylation.

-

Akt-SRPK Interaction: Activated Akt can phosphorylate SRPK2 and induce the autophosphorylation of SRPK1.[3][14] This does not create a consensus phosphorylation site on SRPK1 but rather involves a direct binding interaction that allosterically activates SRPK1.[15] This activation event promotes the nuclear translocation of SRPKs, increasing the phosphorylation of nuclear SR proteins.

-

Downstream Splicing Events: The Akt-SRPK axis has been shown to regulate the alternative splicing of numerous genes. For instance, signaling through this pathway can modulate the splicing of Rac1 to produce the Rac1b isoform, which is associated with tumor cell survival.[2][5]

-

mTOR Signaling: The mTOR complex 1 (mTORC1), a key downstream effector of Akt, also plays a role. mTORC1 signaling can regulate the protein levels of splicing factors like SRSF1 and influence the alternative splicing of its targets, such as the tumor suppressor BIN1.[10][16]

The Ras/Raf/MEK/ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, is another major signaling route that responds to growth factors and mitogens.

-

Regulation of Splicing Factors: The ERK pathway is activated by a cascade of phosphorylation events (Ras -> Raf -> MEK -> ERK).[16][17] Activated ERK can translocate to the nucleus and phosphorylate various substrates, including transcription factors that may control the expression of splicing regulators. While direct phosphorylation of SR proteins by ERK is less established, the pathway can influence the activity of SR protein kinases, creating a link between mitogenic signals and splicing regulation.[6]

Figure 2: Major Signaling Pathways Regulating SR Protein Phosphorylation. This diagram outlines the PI3K/Akt/mTOR and MAPK/ERK pathways, illustrating how extracellular signals are transduced to SR protein kinases, thereby controlling alternative splicing.

Quantitative Data on Functional Consequences

The phosphorylation of SR proteins has quantifiable effects on their molecular interactions and their ability to regulate splicing. The following tables summarize key quantitative findings from the literature.

Table 1: Effects of Phosphorylation on SR Protein Molecular Interactions

| SR Protein | Modifying Kinase | Parameter Measured | Quantitative Effect | Reference |

| SRSF1 | SRPK1 | Number of Phosphates Added | 10-12 serines in the RS1 domain | [5] |

| SRSF1 | CLK1 | Number of Phosphates Added | ~18 serines across the entire RS domain | [6] |

| SRSF1 | - | RNA Binding Affinity (KD) | Hyperphosphorylation abolishes RS domain binding to G-quadruplex RNA and reduces overall affinity from ~220 nM to ~570 nM. | [4] |

| SRSF1 | - | Protein Binding Affinity (Kd) | Phosphorylation of the SR/RS-NLS domain results in a Kd of 1.3 ± 0.19 µM for the import receptor Transportin-SR. | [18] |

Table 2: Effects of Kinase Activity on Alternative Splicing Outcomes

| Target Gene | Splicing Event | Kinase Manipulated | Cell Line | Quantitative Effect on Splicing | Reference |

| Rac1 | Exon 3b Inclusion | SRPK1 (siRNA knockdown) | HT29 (Colorectal) | ~50-60% decrease in Rac1b / total Rac1 mRNA ratio. | [2] |

| Rac1 | Exon 3b Inclusion | SRPK1 (Inhibitor: SRPIN340) | HT29 (Colorectal) | Significant decrease in Rac1b protein and phosphorylated SRSF1. | [5][9] |

| VEGF-A | VEGF165a vs VEGF165b | SRPK1 (Inhibition) | GH4C1 (Pituitary) | Significant reduction in pro-angiogenic VEGF164a transcript and protein levels. | [12] |

| BIN1 | Exon 12A Inclusion | SRSF1 (Overexpression) | - | Promotes inclusion of exon 12A, an event linked to attenuating BIN1's tumor suppressor function. | [13][19] |

| E1A Minigene | 9S/10S vs 13S isoforms | SRPK1 (Overexpression) | HEK293T | Dramatic shift from 13S isoform to 9S/10S isoforms upon EGF stimulation, mediated by Akt-SRPK1 activation. | [5] |

Detailed Experimental Protocols

Investigating the role of SR protein phosphorylation requires a combination of biochemical, molecular, and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for SR Proteins

This protocol describes the phosphorylation of a recombinant SR protein by a specific kinase, with detection by autoradiography.

Objective: To determine if a specific kinase can directly phosphorylate an SR protein in vitro.

Materials:

-

Recombinant purified SR protein (e.g., GST-SRSF1)

-

Recombinant purified active kinase (e.g., SRPK1)

-

5X Kinase Buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT)

-

[γ-³²P]ATP (10 mCi/ml)

-

10X ATP Mix (1 mM cold ATP)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphor screen and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction on ice. For a 20 µL final volume:

-

4 µL 5X Kinase Buffer

-

2 µL 10X ATP Mix

-

1 µL Recombinant SR protein (to a final concentration of ~0.4 µM)

-

1 µL [γ-³²P]ATP

-

x µL Recombinant Kinase (amount to be optimized empirically)

-

(12 - x) µL Nuclease-free water

-

-

Initiate Reaction: Transfer the tubes to a 30°C water bath or heat block and incubate for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding 5 µL of 5X SDS-PAGE loading buffer.

-

Denature: Boil the samples at 95-100°C for 5 minutes.

-

Electrophoresis: Load the entire sample onto an SDS-PAGE gel (e.g., 12% polyacrylamide) and run until adequate separation is achieved. Include a lane with the SR protein alone as a negative control.

-

Staining and Drying: Stain the gel with Coomassie Brilliant Blue to visualize total protein and confirm that the recombinant SR protein is present. Destain and dry the gel.

-

Autoradiography: Expose the dried gel to a phosphor screen overnight.

-

Imaging and Analysis: Scan the exposed screen using a phosphor imager. A band corresponding to the molecular weight of the SR protein indicates successful phosphorylation. The intensity of the band is proportional to the level of phosphorylation.

Figure 3: Workflow for an In Vitro Kinase Assay. This flowchart outlines the key steps for determining direct phosphorylation of an SR protein by a kinase using a radioactive label.

Phosphopeptide Enrichment and Mass Spectrometry

This protocol provides a workflow for identifying specific phosphorylation sites on an SR protein from cell lysate using Titanium Dioxide (TiO₂) affinity chromatography.

Objective: To identify the specific serine/threonine residues on an SR protein that are phosphorylated in vivo.

Procedure:

-

Cell Lysis and Protein Digestion:

-

Lyse cells under conditions that preserve phosphorylation (i.e., with phosphatase inhibitors like sodium fluoride and sodium orthovanadate).

-

Isolate the protein of interest via immunoprecipitation (IP) using an antibody specific to the SR protein.

-

Run the immunoprecipitate on an SDS-PAGE gel and perform an in-gel tryptic digest of the band corresponding to the SR protein. Alternatively, perform an in-solution digest of the eluate.

-

-

Phosphopeptide Enrichment with TiO₂:

-

Column Preparation: Prepare a TiO₂ micro-column or spin tip by washing with elution buffer followed by equilibration buffer.

-

Sample Loading: Acidify the peptide digest with trifluoroacetic acid (TFA) and dissolve in a high-acetonitrile loading buffer (e.g., 80% acetonitrile, 5% TFA). Load the sample onto the TiO₂ column. The negatively charged phosphate groups will bind to the positively charged titanium dioxide in the acidic, organic environment.[15][20][21]

-

Washing: Wash the column extensively with wash buffer (e.g., 30-80% acetonitrile with 0.1-1% TFA) to remove non-phosphorylated peptides. An additional wash with a glutamate-based buffer can reduce non-specific binding.[15]

-

Elution: Elute the bound phosphopeptides from the column using an alkaline elution buffer (e.g., a solution containing ammonia, pH > 10.5).[10][15]

-

-

LC-MS/MS Analysis:

-

Immediately acidify the eluate to preserve the phosphopeptides.

-

Desalt the sample using a C18 StageTip.

-

Analyze the purified phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use database search algorithms (e.g., MaxQuant, Sequest) to match the acquired MS/MS spectra to peptide sequences from the SR protein.

-

The software will identify peptides with a mass shift of +79.966 Da, corresponding to a phosphate group, and pinpoint the specific serine, threonine, or tyrosine residue that is modified.

-

Figure 4: Workflow for Phosphosite Identification. This diagram shows the major steps for identifying SR protein phosphorylation sites, from cell lysate to mass spectrometry analysis.

Dual-Luciferase Splicing Reporter Assay

This protocol describes a cell-based assay to quantify changes in alternative splicing of a specific exon in response to signaling pathway activation or manipulation of a splicing factor.

Objective: To measure the ratio of exon inclusion to exon skipping for a target gene under different cellular conditions.

Materials:

-

Dual-luciferase splicing reporter plasmid (containing a target exon flanked by introns, engineered such that exon inclusion produces Firefly luciferase and exon skipping produces Renilla luciferase, or vice-versa).

-

Internal control plasmid (e.g., a constitutively expressed Renilla or Firefly luciferase plasmid, if not integrated into the splicing reporter).

-

Mammalian cell line (e.g., HEK293T, HeLa).

-

Transfection reagent.

-

Signaling pathway agonist/inhibitor.

-

Dual-Luciferase® Reporter Assay System (e.g., from Promega).

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Plate cells in a multi-well plate (e.g., 24- or 96-well) to reach ~70-90% confluency on the day of transfection.

-

Co-transfect the cells with the dual-luciferase splicing reporter plasmid and the internal control plasmid using a suitable transfection reagent.

-

-

Cell Treatment:

-

Approximately 24 hours post-transfection, treat the cells with the compound of interest (e.g., a kinase inhibitor, a growth factor) or a vehicle control. Incubate for the desired time (e.g., 12-24 hours).

-

-

Cell Lysis:

-

Luciferase Activity Measurement:

-

Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate suitable for luminescence measurements.

-

Firefly Measurement: Program a luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the resulting luminescence (this is the Firefly signal).[22][23]

-

Renilla Measurement: Immediately following the first measurement, inject 100 µL of Stop & Glo® Reagent into the same well. This quenches the Firefly reaction and initiates the Renilla reaction. Measure the luminescence again (this is the Renilla signal).[22][23]

-

-

Data Analysis:

-

For each sample, calculate the ratio of the experimental reporter (e.g., Firefly) to the control reporter (e.g., Renilla).

-

Normalize the ratios of the treated samples to the vehicle control samples to determine the fold-change in the splicing pattern. An increase in the ratio indicates a shift towards the splicing outcome that produces the experimental luciferase.

-

Conclusion and Future Directions

The phosphorylation of SR proteins is a fundamental mechanism that connects cell signaling pathways directly to the regulation of alternative splicing. The intricate control exerted by SRPK and CLK kinase families, under the direction of pathways like PI3K/Akt and MAPK/ERK, allows cells to fine-tune their proteome in response to a vast array of stimuli. The demonstrated link between the dysregulation of this process and major diseases underscores its importance as a potential area for therapeutic development. Small molecule inhibitors targeting SRPK1, for example, have already shown promise in preclinical models by altering the splicing of key genes like VEGF and Rac1.[2][24][25]

Future research will likely focus on elucidating the full spectrum of signaling inputs that regulate SR protein kinases, identifying the complete set of downstream splicing targets for each pathway, and understanding how different phosphorylation patterns on the same SR protein can produce distinct functional outcomes. The continued development of advanced phosphoproteomic techniques and high-throughput splicing assays will be crucial for unraveling the complexity of this "splicing code" and for translating these fundamental biological insights into novel therapeutic strategies.

References

- 1. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of SRSF1 by SRPK1 regulates alternative splicing of tumor-related Rac1b in colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phosphosite.org [phosphosite.org]

- 4. Unearthing SRSF1’s Novel Function in Binding and Unfolding of RNA G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of SRSF1 by SRPK1 regulates alternative splicing of tumor-related Rac1b in colorectal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Partitioning RS Domain Phosphorylation in an SR Protein through the CLK and SRPK Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. learn.cellsignal.com [learn.cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells [frontiersin.org]

- 13. SRSF1-dependent alternative splicing attenuates BIN1 expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. manoa.hawaii.edu [manoa.hawaii.edu]

- 15. Phosphopeptide enrichment using offline titanium dioxide columns for phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Emerging functions of SRSF1, splicing factor and oncoprotein, in RNA metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ONCOGENIC SPLICING FACTOR SRSF1 IS A CRITICAL TRANSCRIPTIONAL TARGET OF MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 20. UCSF Mass Spectrometry Facility - Protocols Phospho Enrichment [msf.ucsf.edu]

- 21. mdpi.com [mdpi.com]

- 22. promega.com [promega.com]

- 23. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 24. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing - ecancer [ecancer.org]

A Deep Dive into MSC-1186: A Highly Selective Pan-SRPK Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MSC-1186 is a potent and highly selective, reversible chemical probe for the serine-arginine-protein kinase (SRPK) family, encompassing SRPK1, SRPK2, and SRPK3. Its discovery marks a significant advancement in the study of pre-mRNA splicing and its role in disease, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data for this compound, intended for researchers, scientists, and drug development professionals. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to facilitate further investigation and application of this valuable research tool.

Introduction: The Role of SRPKs in Cellular Function and Disease

Serine-arginine-protein kinases (SRPKs) are a family of enzymes that play a crucial role in the regulation of pre-mRNA splicing, a fundamental process for generating protein diversity in eukaryotes. SRPKs phosphorylate serine residues within the arginine-serine (RS) rich domains of splicing factors, known as SR proteins. This phosphorylation is critical for the subcellular localization of SR proteins and their assembly into the spliceosome.

The human genome encodes three SRPK isoforms: SRPK1, SRPK2, and SRPK3. While SRPK1 is widely expressed, the other isoforms exhibit more tissue-specific expression patterns. Dysregulation of SRPK activity and the subsequent aberrant splicing of key transcripts have been implicated in numerous diseases, including various cancers, viral infections, and neurodegenerative disorders. This has made the SRPK family an attractive target for therapeutic intervention.

Discovery of this compound: A Serendipitous Finding

The discovery of this compound was a result of a fragment-based screening campaign initially targeting focal adhesion kinase (FAK).[1][2][3] A benzimidazole-pyrimidine scaffold, which had lost its affinity for FAK, serendipitously demonstrated remarkable potency and selectivity for the SRPK family.[1][2][3] This unexpected finding was driven by non-conserved interactions with the unique hinge region of the SRPK kinases.[1][2][3]

Structure-guided medicinal chemistry efforts were then employed to optimize this initial hit, leading to the development of this compound.[1][2][3] This optimization process focused on enhancing potency, selectivity, and cellular activity, culminating in a chemical probe that meets the stringent criteria for use in cellular and in vivo studies.

Development and Characterization

The development of this compound involved a comprehensive series of biochemical, cellular, and biophysical assays to characterize its potency, selectivity, and mechanism of action.

Biochemical Potency

The inhibitory activity of this compound against the three SRPK isoforms was determined using in vitro kinase assays. The compound demonstrated nanomolar potency against all three members of the SRPK family.

| Target | IC50 (nM) |

| SRPK1 | 2.7 |

| SRPK2 | 81 |

| SRPK3 | 0.6 |

| Table 1: Biochemical IC50 values of this compound against SRPK isoforms.[4] |

Cellular Potency and Target Engagement

To confirm that this compound could effectively inhibit SRPKs within a cellular context, target engagement and cellular potency were assessed using the NanoBRET™ technology in HEK293T cells.

| Assay Type | Target | Potency (nM) |

| Cellular Potency (EC50) | SRPK1 | 98 |

| SRPK3 | 40 | |

| Target Engagement (IC50) in lysed cells | SRPK1 | 44 |

| SRPK2 | 149 | |

| SRPK3 | 40 | |

| Table 2: Cellular potency and target engagement of this compound. |

Kinome-Wide Selectivity

A critical aspect of a chemical probe's utility is its selectivity against other kinases. This compound was profiled against a broad panel of kinases and demonstrated exceptional kinome-wide selectivity, a key attribute for minimizing off-target effects and ensuring that observed biological effects can be confidently attributed to SRPK inhibition.

Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) was used to further characterize the binding of this compound to SRPK2, providing insights into the thermodynamic drivers of the interaction.

| Parameter | Value |

| Dissociation Constant (Kd) | 145 nM |

| Table 3: Thermodynamic binding parameters of this compound to SRPK2 as determined by ITC. |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of SRPKs. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of SR proteins. This inhibition disrupts the normal splicing process, which can have profound effects on cellular function, particularly in cancer cells that are often dependent on specific splice isoforms for their growth and survival.

The SRPK signaling pathway is integrated with other major cellular signaling networks, including the PI3K/Akt and MAPK pathways. Extracellular signals, such as growth factors, can activate these pathways, which in turn can modulate SRPK activity and its subcellular localization, thereby influencing alternative splicing events.

Caption: SRPK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used in the characterization of this compound.

In Vitro Biochemical Kinase Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of this compound against SRPK isoforms.

Objective: To determine the IC50 value of this compound for SRPK1, SRPK2, and SRPK3.

Materials:

-

Recombinant human SRPK1, SRPK2, and SRPK3 enzymes.

-

SRPK-specific substrate peptide.

-

ATP (Adenosine triphosphate).

-

This compound (serially diluted).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well assay plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add a fixed concentration of the SRPK enzyme to each well of the 384-well plate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.

-

Allow the reaction to proceed for a specified time at room temperature.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol describes the measurement of this compound binding to SRPK isoforms in live cells.

Objective: To determine the cellular potency and target engagement of this compound.

Materials:

-

HEK293T cells.

-

Expression vectors for SRPK-NanoLuc® fusion proteins.

-

Transfection reagent.

-

Opti-MEM® I Reduced Serum Medium.

-

NanoBRET™ Tracer.

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

This compound (serially diluted).

-

White, 384-well assay plates.

-

Luminometer with BRET detection capabilities.

Procedure:

-

Seed HEK293T cells in 384-well plates.

-

Transfect the cells with the appropriate SRPK-NanoLuc® fusion vector and incubate for 24 hours.

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

Add the diluted this compound or vehicle control to the cells.

-

Add the NanoBRET™ Tracer to the cells at a pre-determined optimal concentration.

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor.

-

Add the detection reagent to the wells and read the filtered luminescence at 460nm (donor) and >610nm (acceptor) on a BRET-capable luminometer.

-

Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

-

Normalize the data and plot the BRET ratio against the logarithm of the this compound concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

This protocol details the measurement of the thermodynamic parameters of this compound binding to an SRPK isoform.

Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of this compound binding to SRPK2.

Materials:

-

Purified recombinant SRPK2 protein.

-

This compound.

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP), dialyzed extensively.

-

Isothermal titration calorimeter.

Procedure:

-

Prepare a solution of SRPK2 in the ITC buffer at a known concentration (e.g., 10-20 µM) and load it into the sample cell of the calorimeter.

-

Prepare a solution of this compound in the identical, dialyzed ITC buffer at a concentration 10-20 fold higher than the protein concentration and load it into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

Perform a series of injections of the this compound solution into the SRPK2 solution, recording the heat change after each injection.

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of this compound to SRPK2.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

Experimental Workflow Visualization

The discovery and development of a kinase inhibitor like this compound follows a structured workflow, from initial screening to detailed characterization.

Caption: Workflow for the Discovery and Development of this compound.

Conclusion and Future Directions

This compound represents a significant contribution to the chemical biology toolbox for studying SRPK-mediated cellular processes. Its high potency and selectivity make it an invaluable tool for dissecting the role of alternative splicing in health and disease. Future research utilizing this compound will likely focus on elucidating the specific downstream splicing events regulated by SRPKs in various cancer types, exploring its potential as a therapeutic lead, and investigating its utility in combination with other targeted therapies. The detailed information provided in this guide is intended to empower researchers to effectively utilize this compound in their own investigations, ultimately advancing our understanding of SRPK biology and its therapeutic potential.

References

- 1. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]

- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 4. reactionbiology.com [reactionbiology.com]

MSC-1186 for Cancer Cell Line Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC-1186 is a potent and highly selective, reversible chemical probe for the Serine/Arginine-Rich Protein Kinase (SRPK) family, demonstrating nanomolar efficacy against SRPK1 and SRPK3. By inhibiting SRPK, this compound modulates the phosphorylation of Serine/Arginine-Rich (SR) splicing factors, leading to alterations in pre-mRNA splicing of key regulators of cellular processes such as apoptosis and proliferation. This guide provides a comprehensive overview of the technical details surrounding the use of this compound in cancer cell line research, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Alternative splicing is a critical process in generating proteomic diversity and is frequently dysregulated in cancer, contributing to tumor initiation, progression, and therapeutic resistance. Serine/Arginine-Rich Protein Kinases (SRPKs) are key regulators of this process, primarily through the phosphorylation of SR splicing factors, which dictates their subcellular localization and activity. Elevated SRPK1 expression has been correlated with advanced disease and poor survival in numerous cancers.[1]

This compound is a highly selective, ATP-competitive pan-SRPK inhibitor. Its development stemmed from a fragment-based screen initially targeting focal adhesion kinase (FAK), which serendipitously identified a scaffold with high affinity and selectivity for the SRPK family. This technical guide serves as a resource for researchers utilizing this compound to investigate the role of SRPK signaling and alternative splicing in cancer biology and to explore its potential as a therapeutic strategy.

Mechanism of Action

This compound exerts its biological effects by inhibiting the catalytic activity of SRPK isoforms. This inhibition prevents the phosphorylation of SR proteins, such as SRSF1. In their hypophosphorylated state, SR proteins are sequestered in the cytoplasm, unable to translocate to the nucleus and participate in the spliceosome machinery. This disruption of the normal splicing process leads to altered isoform expression of numerous genes, including those critically involved in apoptosis and cell cycle regulation. For instance, inhibition of SRPK can modulate the alternative splicing of apoptosis-related genes, shifting the balance towards pro-apoptotic isoforms. Furthermore, the SRPK1/AKT signaling axis has been implicated in promoting anti-apoptotic pathways, such as NF-κB activation, which can be counteracted by SRPK inhibition.[2]

Quantitative Data: Efficacy of this compound

The following tables summarize the in vitro and cellular potency of this compound. While extensive GI50 data across a wide range of cancer cell lines is not yet publicly available in a consolidated format, the provided data demonstrates the potent activity of this inhibitor. Researchers are encouraged to determine the GI50 for their specific cell lines of interest using the protocols outlined in this guide.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| SRPK1 | 2.7 |

| SRPK2 | 81 |

| SRPK3 | 0.6 |

Table 2: Cellular Potency of this compound in HEK293T Cells

| Target | EC50 (nM) |

| SRPK1 | 98 |

| SRPK3 | 40 |

Experimental Protocols

Cell Viability and Growth Inhibition (GI50) Assay

This protocol describes a method to determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines using a standard MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 1 nM to 10 µM. Include a vehicle-only control (DMSO).

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.[3][4]

In Vitro SRPK1 Kinase Assay

This protocol provides a method to measure the direct inhibitory effect of this compound on SRPK1 activity.

Materials:

-

Recombinant human SRPK1

-

Myelin Basic Protein (MBP) substrate

-

5X Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.5% 2-mercaptoethanol)

-

[γ-³³P]ATP

-

This compound

-

Phosphocellulose filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, MBP substrate, and recombinant SRPK1 enzyme.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³³P]ATP. The final reaction volume is typically 25 µL.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the vehicle control to determine the IC50 value.[5]

Western Blot Analysis of SR Protein Phosphorylation

This protocol details the detection of changes in SR protein phosphorylation in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer containing phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-SR protein (e.g., mAb104), anti-SRSF1, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with an effective concentration of this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.[6][7]

RT-qPCR Analysis of Alternative Splicing

This protocol allows for the quantification of changes in specific alternative splicing events following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers designed to amplify specific splice isoforms

-

SYBR Green qPCR master mix

-

Real-time PCR system

Procedure:

-

Treat cells with this compound or vehicle as described for the Western blot protocol.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers that specifically amplify the inclusion and exclusion isoforms of a target gene.

-

Analyze the relative expression of each isoform using the ΔΔCt method, normalized to a reference gene.[8][9][10][11]

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the induction of apoptosis by this compound through the activity of caspases 3 and 7.[12]

Materials:

-

Cancer cell line of interest

-

This compound

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound or vehicle for the desired time (e.g., 48 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.

-

Mix the contents on a plate shaker for 30 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of caspase activity.[13][14][15][16]

Visualizations

Signaling Pathways

References

- 1. d-nb.info [d-nb.info]

- 2. SRPK1/AKT axis promotes oxaliplatin-induced anti-apoptosis via NF-κB activation in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. ulab360.com [ulab360.com]

- 16. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

Understanding the Kinome-Wide Selectivity of MSC-1186: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC-1186 is a potent, reversible, and highly selective pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs).[1][2][3] Developed as a chemical probe, its exceptional selectivity across the human kinome makes it an invaluable tool for elucidating the biological functions of the SRPK family—SRPK1, SRPK2, and SRPK3. This guide provides a detailed overview of the kinome-wide selectivity of this compound, its mechanism of action, the experimental protocols used for its characterization, and its place within the relevant signaling pathways.

Mechanism of Action and Target Affinity

This compound is an ATP-competitive inhibitor. Its remarkable selectivity is attributed to non-conserved interactions with the uniquely structured hinge region of the SRPK family.[1][2][4] This interaction was discovered serendipitously during a fragment-based screening campaign initially targeting focal adhesion kinase (FAK).[1][2][4] The compound's benzimidazole-pyrimidine core acts as a hinge-binding moiety, enabling potent and specific inhibition.[1]

The inhibitory potency of this compound has been quantified against the three SRPK isoforms both in biochemical and cellular assays. The data clearly demonstrates nanomolar efficacy.

Table 1: Inhibitory Potency of this compound Against SRPK Isoforms

| Target | Assay Type | Metric | Value (nM) | Reference |

| SRPK1 | Biochemical | IC₅₀ | 2.7 | [3][5] |

| SRPK2 | Biochemical | IC₅₀ | 81 | [3][6] |

| SRPK3 | Biochemical | IC₅₀ | 0.6 | [3][6] |

| SRPK1 | Cellular (HEK293T) | EC₅₀ | 98 | [3][6] |

| SRPK3 | Cellular (HEK293T) | EC₅₀ | 40 | [3][6] |

| SRPK1 | Cellular (Lysed) | IC₅₀ | 44 | [6] |

| SRPK2 | Cellular (Lysed) | IC₅₀ | 149 | [6] |

| SRPK3 | Cellular (Lysed) | IC₅₀ | 40 | [6] |

Kinome-Wide Selectivity Profile

A key feature of a high-quality chemical probe is its selectivity, ensuring that observed biological effects can be confidently attributed to the inhibition of its intended target. This compound demonstrates excellent kinome-wide selectivity.[1][3]

In a broad screening panel, this compound was tested at a concentration of 1 µM against 395 different kinases. The results confirmed its high selectivity for the SRPK family, with very few off-targets identified, a critical feature for its use as a chemical probe.[5][6] This minimizes the risk of confounding results that can arise from the inhibition of other cellular targets.[1]

Table 2: Kinome-Wide Selectivity Screening Summary

| Parameter | Details | Reference |

| Screening Platform | Reaction Biology In Vitro Kinase Panel | [5][6] |

| Number of Kinases | 395 | [5][6] |

| This compound Concentration | 1 µM | [5][6] |

| Result | Highly selective for SRPK family | [1][6] |

| Noted Off-Target | MAPK14 (p38α) has been mentioned as a potential off-target. | [5] |

| Negative Control | MSC-5360, a structurally similar but inactive compound, is available. | [1][6] |

SRPK Signaling Pathway and the Role of this compound

Serine-arginine protein kinases (SRPKs) are key regulators of pre-mRNA splicing.[6] Primarily located in the cytoplasm, SRPK1 phosphorylates the serine/arginine (SR)-rich domains of splicing factor proteins (SRSFs). This phosphorylation event acts as a signal, facilitating the translocation of these SRSFs into the nucleus. Once in the nucleus, SRSFs are crucial components of the spliceosome, the machinery responsible for intron removal from pre-mRNA. Other nuclear kinases, such as the CDC2-like kinase (CLK) family, can further phosphorylate SR proteins to promote spliceosome assembly.[6] By inhibiting SRPKs, this compound prevents the initial phosphorylation step, thereby modulating pre-mRNA splicing.

Experimental Protocols

The characterization of this compound's potency and selectivity relies on established methodologies in kinase drug discovery.

In Vitro Biochemical Kinase Assay

This method directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

-

Objective: To determine the IC₅₀ value of this compound against a specific kinase.

-

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific peptide or protein substrate by the kinase. The amount of phosphorylated substrate is measured, often using a radioactive isotope (³²P or ³³P-ATP) or fluorescence-based detection methods.

-

General Protocol:

-

Reaction Setup: Purified recombinant kinase is incubated in a reaction buffer containing a known concentration of its specific substrate and ATP.

-

Inhibitor Addition: A range of concentrations of this compound is added to the reaction wells. A control reaction with no inhibitor (DMSO vehicle) is included to measure 100% kinase activity.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Termination & Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. For radiolabel assays, this may involve capturing the substrate on a filter membrane and measuring radioactivity with a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to the DMSO control. These values are plotted against the logarithm of the inhibitor concentration to generate a dose-response curve, from which the IC₅₀ (the concentration required to inhibit 50% of the kinase activity) is determined.

-

Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the ability of a compound to bind to its target protein inside living cells, providing evidence of target engagement in a more physiologically relevant context.

-

Objective: To determine the EC₅₀ or cellular IC₅₀ value, reflecting the potency of this compound in a cellular environment.

-

Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target kinase (e.g., SRPK1) is expressed in cells as a fusion protein with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). When the tracer is bound, the proximity of the donor and acceptor allows for energy transfer upon addition of the luciferase substrate, generating a BRET signal.

-

General Protocol:

-

Cell Preparation: Cells (e.g., HEK293T) are engineered to express the NanoLuc®-SRPK fusion protein.

-

Compound Treatment: Cells are treated with varying concentrations of this compound and incubated to allow the compound to enter the cells and bind to the target.

-

Tracer Addition: The fluorescent NanoBRET™ tracer is added to the cells. This compound will compete with the tracer for binding to the kinase.

-

Signal Detection: The NanoLuc® substrate is added, and the emissions from both the donor (luciferase) and acceptor (tracer) are measured using a specialized plate reader.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. As the concentration of this compound increases, it displaces the tracer, leading to a decrease in the BRET signal. A dose-response curve is generated to determine the cellular IC₅₀.

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Probe MSC1186 | Chemical Probes Portal [chemicalprobes.org]

- 6. MSC1186 | Structural Genomics Consortium [thesgc.org]

MSC-1186: A Potent and Selective Chemical Probe for the SRPK Kinase Family

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Serine/Arginine-Rich Protein Kinase (SRPK) family, comprising SRPK1, SRPK2, and SRPK3, plays a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of SR (serine/arginine-rich) domain-containing proteins.[1] Dysregulation of SRPK activity is implicated in numerous diseases, including cancer, making this kinase family an attractive target for therapeutic intervention.[1][2] MSC-1186 has emerged as a potent, cell-active, and highly selective pan-inhibitor of the SRPK family, serving as an invaluable chemical probe for elucidating the biological functions of these kinases.[1] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed protocols for its application in research settings.

Introduction to the SRPK Family and this compound

The human genome encodes three SRPK isoforms (SRPK1, SRPK2, and SRPK3) that are serine-threonine kinases responsible for phosphorylating SR-rich splicing factors.[1][2] This phosphorylation event is a key step in the regulation of pre-mRNA splicing, a fundamental process for generating mature messenger RNA (mRNA). Most of SRPK1 is found in the cytoplasm, where it phosphorylates SR proteins to enable their transport into the nucleus.[1] Once in the nucleus, SRPKs work in concert with other kinases, such as the CLK family, to further phosphorylate SR proteins, which promotes the assembly of the spliceosome.[1] Aberrant SRPK expression can lead to a multitude of abnormal alternative splicing events, contributing to tumorigenesis.[1][2]

This compound is a chemical probe developed to facilitate the study of SRPK kinases.[1] It is a potent and selective inhibitor of all three SRPK isoforms and, importantly, does not show activity against the closely related CLK kinases.[1] To aid in rigorous experimental design, this compound is accompanied by a structurally similar but inactive negative control compound, MSC5360.[1] The development of this compound was the result of structure-guided medicinal chemistry efforts stemming from a fragment-based screening campaign.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's inhibitory activity against the SRPK family of kinases.

Table 1: In Vitro Biochemical Potency of this compound

| Target | IC50 (nM) | K_d_ (nM) | Assay Type |

| SRPK1 | 2.7 | - | Biochemical Activity Assay |

| SRPK2 | 81 | 145 | Biochemical Activity Assay, ITC |

| SRPK3 | 0.59 | - | Biochemical Activity Assay |

Data sourced from biochemical activity assays performed at Reaction Biology and Isothermal Titration Calorimetry (ITC).[1][2]

Table 2: Cellular Activity of this compound

| Target | IC50 (nM) - Intact Cells | IC50 (nM) - Lysed Cells | Assay Type |

| SRPK1 | 98 | 44 | NanoBRET™ Assay |

| SRPK2 | - | 149 | NanoBRET™ Assay |

| SRPK3 | 40 | 40 | NanoBRET™ Assay |

Data sourced from NanoBRET™ target engagement assays.[1][2]

Table 3: Kinome-wide Selectivity of this compound

| Parameter | Value/Observation | Assay Type |

| Kinase Panel Screen | Selective at 1 µM against 395 kinases | In vitro kinase panel (Reaction Biology) |

| CLK Family Activity | No significant activity | Cellular NanoBRET™ assays |

This compound demonstrates high selectivity for the SRPK family over a broad range of other kinases.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the SRPK signaling pathway, the experimental workflow for characterizing this compound, and its logical framework as a chemical probe.

Caption: SRPK signaling in pre-mRNA splicing.

Caption: Workflow for this compound characterization.

Caption: this compound as a chemical probe.

Experimental Protocols

In Vitro Biochemical Kinase Assay (Radiometric)

This protocol is based on the radiometric ³³P-ATP filter binding assays, such as those conducted by Reaction Biology.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against SRPK kinases.

Materials:

-

Recombinant human SRPK1, SRPK2, or SRPK3 enzyme

-

Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., RSRSRSRSRSRSRSR)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³³P]ATP

-

Unlabeled ATP

-

This compound (and MSC5360 as a negative control) serially diluted in DMSO

-

P81 phosphocellulose paper or plates

-

1% phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the SRPK enzyme and substrate in the kinase assay buffer.

-

Add this compound at various concentrations (typically a 10-point dose-response curve) or DMSO as a vehicle control.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the K_m_ for each respective kinase.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assay (NanoBRET™)

This protocol is adapted from the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay.

Objective: To measure the apparent intracellular affinity of this compound for SRPK kinases in live cells.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Mammalian expression vectors for SRPK-NanoLuc® fusion proteins (N- or C-terminal fusion)

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Kinase Tracer

-

This compound (and MSC5360) serially diluted in DMSO

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White, 96-well or 384-well assay plates

-

Luminometer capable of measuring BRET signals (donor emission at 450 nm, acceptor emission at 610 nm)

Procedure:

-

Transfection: Transfect HEK293T cells with the appropriate SRPK-NanoLuc® fusion vector. Allow for protein expression for approximately 20-24 hours.

-

Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cell suspension into the wells of a white assay plate.

-

Compound Addition: Add the serially diluted this compound or DMSO control to the wells.

-

Tracer Addition: Add the NanoBRET™ Kinase Tracer at a concentration predetermined to be optimal for the specific SRPK-NanoLuc® fusion.

-

Equilibration: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.

-

Detection: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution. Add this detection reagent to each well.

-

Measurement: Read the plate within 10-20 minutes on a luminometer, measuring both the donor (450 nm) and acceptor (610 nm) emission signals.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound and fit the data to determine the cellular IC50 value.

Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for determining the binding affinity (K_d_) of this compound to an SRPK kinase.

Objective: To measure the thermodynamic parameters of the interaction between this compound and an SRPK kinase.

Materials:

-

Purified, high-concentration SRPK protein

-

This compound

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP), degassed

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation: Prepare the SRPK protein solution (typically 10-50 µM in the sample cell) and the this compound solution (typically 100-500 µM in the syringe) in the exact same, degassed ITC buffer. A mismatch in buffer composition will generate significant heats of dilution.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

-

Loading: Load the SRPK protein solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of small injections (e.g., 1-2 µL) of the this compound solution into the sample cell containing the SRPK protein, with sufficient time between injections for the signal to return to baseline.

-

Data Acquisition: The instrument measures the heat released or absorbed upon each injection.

-